芦荟素A

描述

Aloeresin A is a naturally occurring compound found in the Aloe species, particularly in Aloe ferox and Aloe vera. It belongs to the chromone class of compounds and is known for its various biological activities, including antimicrobial and anti-inflammatory properties .

科学研究应用

Aloeresin A has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other chromone derivatives.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential in treating microbial infections and inflammatory conditions.

作用机制

Target of Action

Aloeresin A, a compound derived from Aloe vera, has been found to interact with several targets. The primary targets include bacterial proteins such as ExoU, ExoS, ExoT, ExoY, and PLY . These proteins are virulent factors in bacteria like Pseudomonas aeruginosa and Streptococcus pneumoniae, which are known to cause microbial keratitis . Additionally, Aloeresin A also targets the host transcription factor SPI1, which influences the pathogenesis of keratitis .

Mode of Action

Aloeresin A acts as an inhibitor against its bacterial and host targets . Molecular docking analysis has shown that Aloeresin A binds strongly to these targets, with binding energies ranging from -7.59 to -6.20 kcal/mol . This strong binding suggests that Aloeresin A can effectively inhibit the activity of these targets, thereby preventing their contribution to disease processes .

Biochemical Pathways

It is known that the compound’s inhibitory action against bacterial proteins and host transcription factors can disrupt the normal functioning of these proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the compound’s strong binding to its targets could influence its bioavailability .

Result of Action

The inhibition of bacterial proteins and host transcription factors by Aloeresin A can lead to a reduction in the pathogenesis of diseases such as keratitis . By preventing the normal functioning of these proteins, Aloeresin A can help to mitigate the damage caused by microbial infections .

Action Environment

The action of Aloeresin A can be influenced by various environmental factors. For instance, the compound’s effectiveness as an inhibitor can be affected by the presence of other compounds or changes in pH. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of aloeresin a .

生化分析

Biochemical Properties

Aloeresin A has been found to interact with various enzymes and proteins. Molecular docking analysis uncovered Aloeresin A as a promising inhibitor against bacterial and host targets, demonstrating strong binding energies . Further, MMGBSA and MD simulation analysis reflect higher binding free energies and stable interactions of Aloeresin A with the targets .

Cellular Effects

Aloeresin A has been analyzed for its antioxidant capabilities . By influencing the NF-kB pathway, Aloeresin A alters the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which plays a role in the cellular inflammatory response .

Molecular Mechanism

The molecular mechanism of Aloeresin A involves strong binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . DFT studies reveal the chemical reactiveness of Aloeresin A through quantum chemical calculations .

Temporal Effects in Laboratory Settings

Its strong binding energies and stable interactions suggest potential long-term effects on cellular function .

Metabolic Pathways

Its ability to interact with various enzymes suggests it may influence metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: Aloeresin A can be synthesized through the hydrolysis of aloesin, which is another chromone derivative found in Aloe species. The hydrolysis process involves the use of hydrolytic enzymes such as esterases, lipases, and proteases. For instance, an esterase from Diversa, a lipase (Novozym 388), and a protease from Aspergillus oryzae have been identified as effective in converting aloeresin A to aloesin .

Industrial Production Methods: Industrial production of aloeresin A typically involves the extraction of Aloe species’ leaf exudates, followed by purification processes. The leaf exudates are collected, and excess water is removed through boiling to yield bitter crystals. These crystals contain various compounds, including aloeresin A, which can then be isolated and purified .

化学反应分析

Types of Reactions: Aloeresin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using esterases, lipases, and proteases.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize aloeresin A.

Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed:

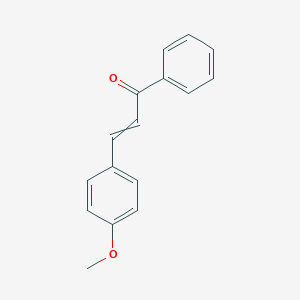

Hydrolysis: Aloesin and p-coumaric acid.

Oxidation and Reduction: Various oxidized and reduced derivatives of aloeresin A, depending on the specific conditions and reagents used.

相似化合物的比较

- Aloesin

- Barbaloin

- Aloin

属性

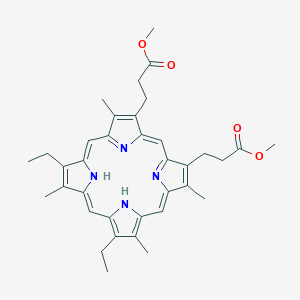

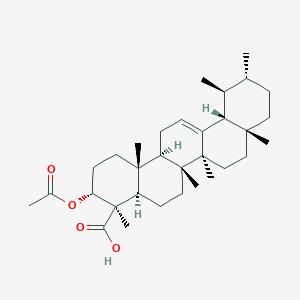

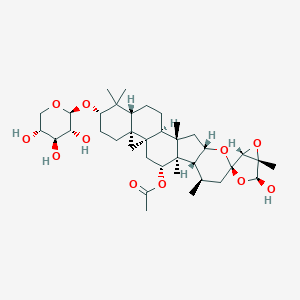

IUPAC Name |

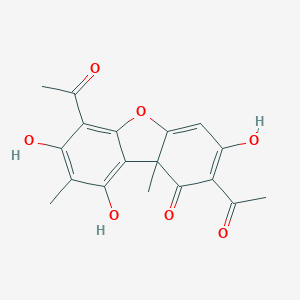

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACRJXSXSVUOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724605 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74545-79-2 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aloeresin A?

A1: Aloeresin A has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol [].

Q2: How can aloeresin A be identified and quantified?

A2: Several analytical techniques have been employed to characterize and quantify aloeresin A:

- High-Performance Liquid Chromatography (HPLC): This method utilizes a C18 column with a water-methanol gradient and UV detection at 297 nm to separate and quantify aloeresin A in Aloe samples [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection specificity of mass spectrometry, allowing for the identification and quantification of aloeresin A even in complex mixtures [, ].

- Ultra-High-Performance Liquid Chromatography Hyphenated with Quadrupole-Orbitrap-High-Resolution Mass Spectrometry (UHPLC-MS/MS): This high-resolution technique provides more detailed structural information and allows for the identification of even minor components in complex mixtures [].

- Electrospray Ionization Tandem Mass Spectrometry (ES-MS/CID/MS): This technique can be used to establish structural features of aloeresin A, such as the free carboxyl group, the C-hexosidic part, and the p-coumaroyl group [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of aloeresin A, supporting the identification of the chromone-type aglycone and the glucosidic parts [].

Q3: What methods are used to validate the analytical techniques for aloeresin A analysis?

A3: Analytical method validation for aloeresin A includes:

- Linearity: Assessing the linear relationship between the concentration of aloeresin A and the analytical signal [].

- Accuracy: Determining the closeness of the measured aloeresin A concentration to the true value [].

- Precision: Evaluating the reproducibility of aloeresin A measurements under the same conditions [].

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of aloeresin A that can be reliably detected and quantified, respectively [].

- Specificity: Ensuring that the analytical method is selective for aloeresin A and does not suffer from interference from other compounds present in the sample [].

Q4: How stable are aloesin A standard solutions?

A4: The stability of standard solutions is crucial for accurate quantification. Studies have demonstrated good stability of aloeresin A standard solutions, enabling their use for method validation and routine analysis [].

Q5: Where is aloeresin A primarily found within Aloe plants?

A5: Aloeresin A is predominantly found in the leaf exudate of various Aloe species, including Aloe ferox []. It is also present, although often in lower quantities, in the leaf tissues themselves [].

Q6: Does aloeresin A possess any notable biological activities?

A6: While research on aloeresin A is still ongoing, several studies suggest potential bioactivities:

- Anti-inflammatory Activity: Aloeresin A demonstrated anti-inflammatory activity in a mouse model of ear edema induced by Croton oil. It showed comparable potency to aloesin, another bioactive compound found in Aloe [, ].

- Antioxidant Activity: Aloeresin A exhibited antioxidant properties in DPPH radical scavenging assays [, ].

- Potential Antidiabetic Activity: Bioinformatic studies suggest that aloeresin E, a compound structurally related to aloeresin A, might interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. This finding points to a possible role of aloeresin A in diabetes management, although further experimental validation is needed [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。